![molecular formula C8H16Cl2N4 B2979138 3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride CAS No. 2415263-10-2](/img/structure/B2979138.png)
3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride” belongs to the class of 1,2,4-triazole derivatives . Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their widespread potential pharmaceutical activity . Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of three nitrogen atoms and two carbon atoms . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be characterized by various techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound under discussion, due to its structural similarity to triazole and cyclobutane derivatives, is of interest in synthetic and medicinal chemistry for its potential biological activities. Research in this area focuses on the synthesis of novel derivatives and their evaluation for antimicrobial and cytotoxic properties. For instance, the synthesis of new azetidine-2-one derivatives of 1H-benzimidazole has shown significant antimicrobial and cytotoxic activities in vitro, highlighting the potential of such compounds in developing therapeutic agents (Noolvi et al., 2014).
Cycloaddition Reactions
Cycloaddition reactions involving organic azides with various dienes have been investigated, revealing the formation of triazole derivatives through regioselective processes. Such reactions are crucial for synthesizing structurally diverse compounds, which can have various applications, including pharmaceuticals and materials science (Brunner et al., 2005).
Antimicrobial Activities
The synthesis of triazole derivatives and their evaluation for antimicrobial activities is another significant area of research. Such compounds have been synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, showing good to moderate activities against various microorganisms, indicating their potential as antibacterial agents (Bektaş et al., 2007).
Intramolecular Amination
Research into the intramolecular amination of cyclopropylmethyl cations to cyclobutane derivatives showcases the versatility of these compounds in synthetic chemistry. Such reactions allow for the creation of new N-Boc-protected amino alcohols, demonstrating the potential for further development into pharmacologically active compounds (Skvorcova et al., 2017).
Synthetic Methodologies
Exploration of synthetic methodologies for creating cyclobutane derivatives, including the synthesis of methanoproline analogues, further demonstrates the compound's relevance in the development of new synthetic routes and potential applications in drug design and development (Rammeloo et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-12-5-10-11-8(12)4-6-2-7(9)3-6;;/h5-7H,2-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEGPYYMNHWVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CC2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

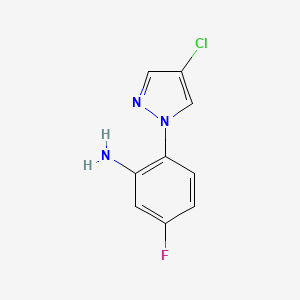
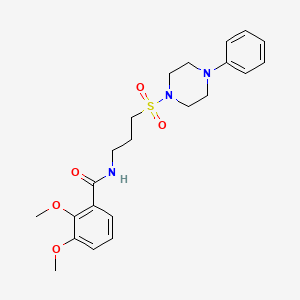

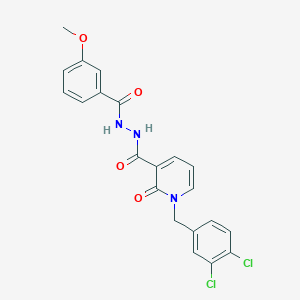
![Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2979063.png)
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2979064.png)
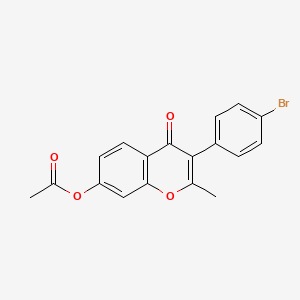
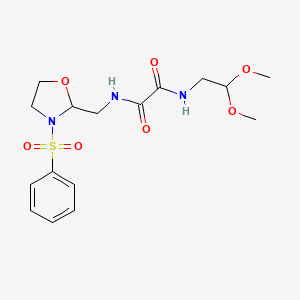
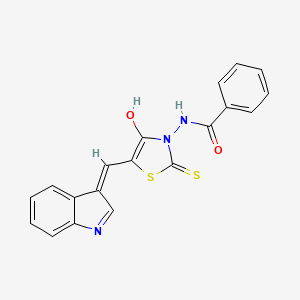
![Benzo[d]thiazol-2-ylmethyl 1-naphthoate](/img/structure/B2979071.png)
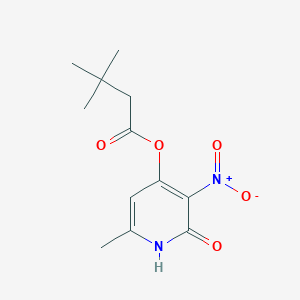
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2979074.png)

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2979077.png)